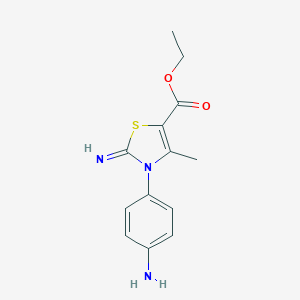
Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate, also known as EATC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. EATC is a thiazole derivative that has a unique chemical structure, which makes it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and the inhibition of COX-2 can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate can inhibit the growth of various tumor cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate is its ease of synthesis, which makes it a readily available compound for laboratory experiments. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research and development of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate. One potential avenue is the synthesis of novel derivatives of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate that have improved solubility and bioactivity. Another direction is the investigation of the mechanism of action of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate, which could lead to the development of more targeted and effective therapies. Additionally, the use of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate as a building block for the synthesis of novel materials and polymers could lead to the development of new technologies and applications.
Méthodes De Synthèse
The synthesis of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 4-aminoacetophenone with ethyl acetoacetate in the presence of ammonium thiocyanate and glacial acetic acid. The resulting product is then subjected to cyclization with phosphorus pentoxide to yield Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate. The synthesis of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate is a straightforward process that can be carried out in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has shown promising results as an anti-tumor and anti-inflammatory agent. It has also been shown to have antibacterial and antifungal properties. In material science, Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
Nom du produit |
Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Formule moléculaire |
C13H15N3O2S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-12(17)11-8(2)16(13(15)19-11)10-6-4-9(14)5-7-10/h4-7,15H,3,14H2,1-2H3 |
Clé InChI |
PGLZVNADWNBGSC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=N)S1)C2=CC=C(C=C2)N)C |
SMILES canonique |
CCOC(=O)C1=C(N(C(=N)S1)C2=CC=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(benzyloxy)-3-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B262329.png)








![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)


